

A Comparative Analysis of Levovist and Newer Generation Ultrasound Contrast Agents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Levovist**

Cat. No.: **B238291**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the first-generation ultrasound contrast agent, **Levovist**, with newer, second-generation agents such as SonoVue, Definity, and Optison. The comparison focuses on performance, safety, and mechanistic differences, supported by experimental data to inform research and development in medical imaging.

Executive Summary

Levovist, a first-generation ultrasound contrast agent, has been largely superseded by second-generation agents due to significant limitations in its stability and imaging capabilities. Composed of air-filled microbubbles, **Levovist** has a short window for imaging and requires high mechanical index (MI) ultrasound techniques, which can lead to premature bubble destruction and limits continuous real-time imaging. Newer agents, utilizing more stable gases like sulfur hexafluoride or perfluorocarbons, offer prolonged enhancement, are compatible with low-MI real-time imaging, and have demonstrated improved diagnostic accuracy in various clinical applications. This guide will delve into the specific performance metrics, experimental protocols, and mechanisms of action that differentiate **Levovist** from its successors.

Performance Comparison

The performance of ultrasound contrast agents is primarily assessed by their enhancement characteristics, including the duration and intensity of the signal enhancement, and their diagnostic efficacy.

Quantitative Data

The following tables summarize key performance data from comparative studies.

Performance Metric	Levovist	SonoVue	Definity	Optison	Source
Mean Hepatic Vein Transit Time (HVTT) in Healthy Controls (seconds)	38.3 ± 2.4	29.4 ± 6.9	-	-	[1] [2]
Doppler Signal Intensity (Area Under the Curve - linear units)	5009	-	-	6311 (1ml dose)	[3]
Phagocytosis by Kupffer Cells	47%	7.3%	-	99%	[4]
Late Phase Demarcation of Hepatocellular Carcinoma (HCC)	98%	89%	-	-	[5]

Agent	Composition (Gas Core & Shell)	Mean Microbubble Size (μm)	Imaging Technique	Key Characteristic s
Levovist	Air; Galactose and palmitic acid	2-5	High MI, Intermittent	Short persistence, prone to early destruction, allows for late- phase liver imaging due to Kupffer cell uptake.[5][6]
SonoVue	Sulfur Hexafluoride; Phospholipid	2.5	Low MI, Real- time	Stable microbubbles, allows continuous real- time imaging, purely intravascular.[7]
Definity	Octafluoropropan e; Lipid	1.1-3.3	Low MI, Real- time	Highly stable, allows for real- time perfusion imaging, purely intravascular.[8]
Optison	Octafluoropropan e; Human Albumin	3.0-4.5	Low MI, Real- time	Stable microbubbles, allows for real- time imaging, shows some Kupffer cell uptake.[3][4]

Experimental Protocols

Detailed methodologies from key comparative studies are provided below to allow for replication and further investigation.

Comparison of Hepatic Vein Transit Time (HVTT) of Levovist and SonoVue

- Objective: To prospectively compare the transit times of **Levovist** and SonoVue in healthy volunteers and patients with liver disease.[1][2]
- Study Population: 40 patients with biopsy-proven hepatitis C-related liver disease and 25 healthy volunteers.[1][2]
- Procedure:
 - Subjects fasted prior to the examination.
 - A bolus of 0.6 mL of SonoVue was injected into a cubital fossa vein.
 - Hepatic venous time-intensity profiles were measured using spectral Doppler tracing of the right and middle hepatic veins.
 - The procedure was repeated with two injections of 2 g of **Levovist**, followed by another injection of SonoVue.
 - A sustained signal intensity increase of 10% above baseline was used to define the hepatic vein transit time (HVTT).[1][2]
- Ultrasound System: An Acuson Sequoia 512 ultrasound system with a 4V1 vector array transducer was used. Cadence contrast pulse sequencing (CPS) technology was employed with a low mechanical index (0.1-0.2).

Characterization of Hepatocellular Carcinoma (HCC) with Levovist and SonoVue

- Objective: To compare the capability of **Levovist** and SonoVue to diagnose hepatocellular carcinoma (HCC).[5]

- Study Population: 65 patients with histologically proven HCC.[5]
- Procedure for SonoVue:
 - 2.4 mL of SonoVue was injected intravenously.
 - The liver was examined continuously for up to three minutes using "low MI"-pulse inversion sonography.[5][9]
- Procedure for **Levovist**:
 - 2.5 g of **Levovist** was injected intravenously.
 - After a delay of at least 2.5 minutes without scanning, the liver was examined with three different scans using "high-MI"-pulse-inversion sonography.[5][9]
- Image Analysis: The enhancement patterns in the arterial phase and demarcation in the late phase were assessed for both agents.

Mechanism of Action and Clearance

The fundamental differences between **Levovist** and newer agents lie in the composition of their microbubbles, which dictates their stability, acoustic behavior, and biodistribution.

[Click to download full resolution via product page](#)

Caption: Mechanism of action and clearance pathway comparison.

Levovist

Levovist consists of microbubbles of air stabilized by a shell of galactose and palmitic acid.^[6] The air core is highly soluble in blood, leading to rapid dissolution and a short intravascular persistence.^[6] This instability necessitates the use of high mechanical index (MI) ultrasound, which causes the microbubbles to rupture, producing a strong but transient signal. This "disruption-replenishment" model allows for only intermittent imaging. A portion of **Levovist** microbubbles are phagocytosed by Kupffer cells in the liver, allowing for a "late-phase" enhancement of liver parenchyma.^{[4][10]} The gas is ultimately cleared from the body through exhalation.

Newer Generation Agents (SonoVue, Definity, Optison)

Second-generation contrast agents employ less soluble, high molecular weight gases such as sulfur hexafluoride (SonoVue) or octafluoropropane (Definity, Optison) encapsulated in a flexible shell, typically composed of phospholipids or albumin.^{[7][8]} This composition results in significantly more stable and persistent microbubbles. These agents are designed for use with low-MI ultrasound techniques, which cause the microbubbles to oscillate without immediate destruction, generating a continuous, real-time signal.^[6] This allows for dynamic perfusion studies and a more comprehensive assessment of vascularity. Most second-generation agents, like SonoVue and Definity, are purely intravascular and are eliminated through the lungs.^{[7][8]} Some, like Optison and Sonazoid, exhibit a degree of Kupffer cell uptake, providing a late-phase liver enhancement similar to **Levovist**.^{[4][11]}

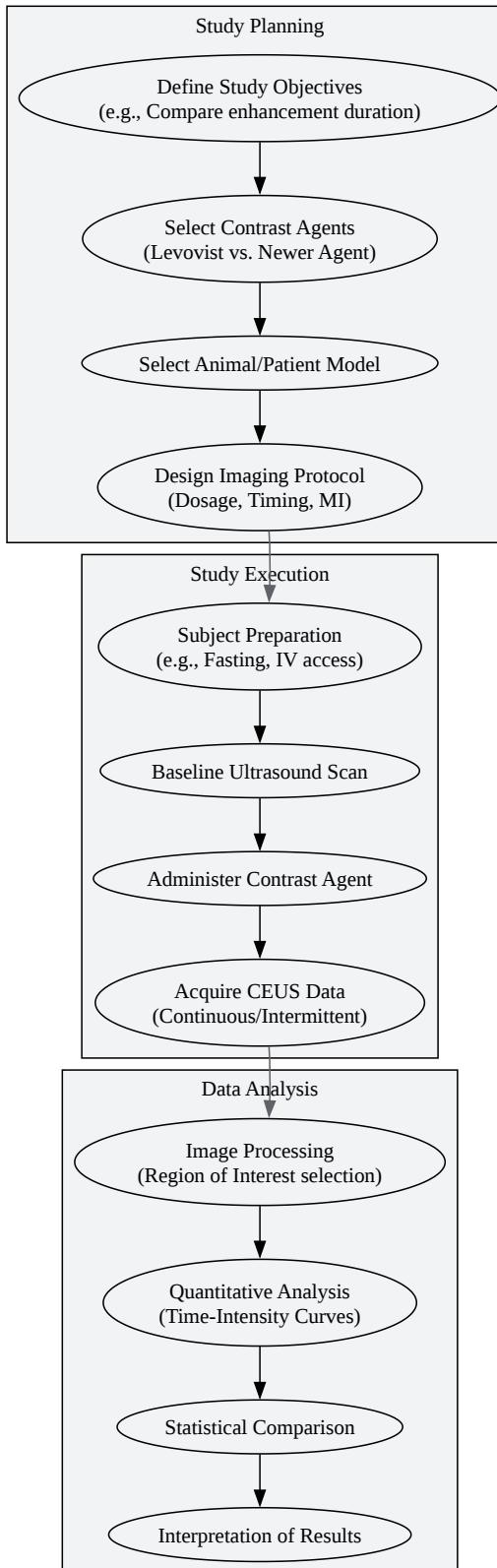
Safety and Adverse Events

Ultrasound contrast agents are generally considered safe, with a low incidence of adverse events. However, there are differences in the safety profiles of first and second-generation agents.

Adverse Event Rate	Levovist	Newer Agents (e.g., SonoVue)	Source
Overall Adverse Event Rate	Not specified in direct comparison	Low, with serious adverse events being rare.	[12][13]
Serious Adverse Event Rate (SonoVue)	-	0.0086%	[12]

The adverse reactions to second-generation agents are infrequent and typically mild, including headache, nausea, and injection site reactions.[13] Serious cardiopulmonary reactions have been reported but are rare.[14] Due to the instability of its microbubbles, **Levovist** required a higher dose and was associated with a higher incidence of side effects in some studies, though direct comparative rates are not readily available in recent literature as **Levovist** is no longer in widespread clinical use.

Limitations of Levovist


The primary limitations of **Levovist** compared to newer contrast agents are a direct consequence of its composition:

- Short Enhancement Window: The air-filled microbubbles of **Levovist** are rapidly destroyed, providing a very limited time for image acquisition.[6]
- Intermittent Imaging: The need for high-MI ultrasound to generate a signal from bubble destruction prevents continuous, real-time imaging and the assessment of dynamic perfusion.[6]
- Lower Diagnostic Accuracy in Some Applications: Studies have shown that the inability to perform real-time imaging can lead to lower sensitivity in detecting and characterizing certain lesions compared to second-generation agents.[5]
- Higher Mechanical Index: The use of high-MI ultrasound carries a theoretical increased risk of bioeffects, although the clinical significance of this is not fully established.

Conclusion

The evolution from first to second-generation ultrasound contrast agents represents a significant advancement in diagnostic imaging. The superior stability, longer enhancement duration, and compatibility with real-time, low-MI imaging make newer agents like SonoVue, Definity, and Optison demonstrably more effective and versatile than **Levovist** for a wide range of clinical and research applications. While **Levovist** played a crucial role in establishing the utility of contrast-enhanced ultrasound, its inherent limitations have led to its replacement by more robust and reliable second-generation agents. For researchers and drug development professionals, understanding these differences is critical for designing and interpreting studies that utilize ultrasound contrast agents for diagnostics and therapeutic applications.

Experimental Workflow for Comparative CEUS Study

[Click to download full resolution via product page](#)

Caption: A generalized workflow for a comparative CEUS study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Hepatic vein transit time of SonoVue: a comparative study with Levovist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Head-to-head comparison of Sonazoid and SonoVue in the diagnosis of hepatocellular carcinoma for patients at high risk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. auntminnie.com [auntminnie.com]
- 4. Phagocytosis of ultrasound contrast agent microbubbles by Kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization and detection of hepatocellular carcinoma (HCC): comparison of the ultrasound contrast agents SonoVue (BR 1) and Levovist (SH U 508A)--comparison of SonoVue and Levovist in HCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contrast-enhanced ultrasonography: advance and current status in abdominal imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of second generation contrast-enhanced ultrasound in the assessment of focal liver lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to set-up and perform contrast-enhanced ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Diagnosis of hepatocellular carcinoma using Sonazoid: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advantages and Limitations of Focal Liver Lesion Assessment with Ultrasound Contrast Agents: Comments on the European Federation of Societies for Ultrasound in Medicine and Biology (EFSUMB) Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]

- 14. icus-society.org [icus-society.org]
- To cite this document: BenchChem. [A Comparative Analysis of Levovist and Newer Generation Ultrasound Contrast Agents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b238291#limitations-of-levovist-compared-to-newer-contrast-agents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com